molecular formula C17H24N2O4 B8525099 tert-Butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate

tert-Butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B8525099
M. Wt: 320.4 g/mol
InChI Key: ABQROZWJVDLONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 8-(cyclopropylmethoxy)-3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepine-4-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(20)19-8-9-21-15-13(10-19)6-7-14(18-15)22-11-12-4-5-12/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

ABQROZWJVDLONM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=N2)OCC3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (0.14 mL) in toluene (4 mL) was added sodium hydride (0.14 g), and the resulting mixture was stirred at 70° C. for 15 min under a nitrogen atmosphere. A mixture of tert-butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate (0.50 g), BINAP (0.033 g), Pd2(dba)3 (0.024 g) and toluene (4 mL) was added, and the resulting mixture was stirred at 100° C. for 2 hr under an argon atmosphere. The reaction solution was poured into water, and the resulting product was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient; 0→40% ethyl acetate/hexane) to give tert-butyl 8-(cyclopropylmethoxy)-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate (0.33 g, 59%) as a yellow oil.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
catalyst
Reaction Step Two
Name
Quantity
0.033 g
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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